1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde
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Overview
Description
1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by its unique structure, which includes a hydroxy group at the first position, a methoxy group at the sixth position, and an aldehyde group at the fourth position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals, can be adapted to synthesize isoquinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and conditions is also a focus to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 1-Hydroxy-6-methoxyisoquinoline-4-carboxylic acid
Reduction: 1-Hydroxy-6-methoxyisoquinoline-4-methanol
Substitution: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Scientific Research Applications
1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may modulate pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-Hydroxyisoquinoline-4-carbaldehyde: Lacks the methoxy group at the sixth position.
6-Methoxyisoquinoline-4-carbaldehyde: Lacks the hydroxy group at the first position.
1-Hydroxy-6-methoxyisoquinoline: Lacks the aldehyde group at the fourth position.
Uniqueness: 1-Hydroxy-6-methoxyisoquinoline-4-carbaldehyde is unique due to the presence of all three functional groups (hydroxy, methoxy, and aldehyde) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-methoxy-1-oxo-2H-isoquinoline-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-8-2-3-9-10(4-8)7(6-13)5-12-11(9)14/h2-6H,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJGLVODARYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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